Cas no 37663-52-8 (5-isopropyl-1,3,4-thiadiazole-2-thiol)

5-isopropyl-1,3,4-thiadiazole-2-thiol 化学的及び物理的性質
名前と識別子
-
- 5-isopropyl-1,3,4-thiadiazole-2-thiol
- 5-propan-2-yl-3H-1,3,4-thiadiazole-2-thione
- 2-Isopropyl-1,3,4-thiadiazol-5-thiol
- 5-(methylethyl)-1,3,4-thiadiazole-2-thiol
- SCHEMBL7029640
- DTXSID70614991
- 5-(Propan-2-yl)-1,3,4-thiadiazole-2(3H)-thione
- 37663-52-8
- 5-isopropyl-1,3,4-thiadiazole-2(3h)-thione
- SCHEMBL11768800
- AKOS003676519
-
- インチ: InChI=1S/C5H8N2S2/c1-3(2)4-6-7-5(8)9-4/h3H,1-2H3,(H,7,8)
- InChIKey: CJMUOXLDOLNLKB-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=NNC(=S)S1
計算された属性
- せいみつぶんしりょう: 160.01300
- どういたいしつりょう: 160.01289061g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 162
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 81.8Ų
じっけんとくせい
- PSA: 92.82000
- LogP: 1.95020
5-isopropyl-1,3,4-thiadiazole-2-thiol セキュリティ情報
5-isopropyl-1,3,4-thiadiazole-2-thiol 税関データ
- 税関コード:2934999090
- 税関データ:
中国税関番号:
2934999090概要:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、コンポーネント内容、使用
要約:
2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
5-isopropyl-1,3,4-thiadiazole-2-thiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Fluorochem | 019321-1g |
5-iso-Propyl-1,3,4-thiadiazole-2-thiol |
37663-52-8 | 1g |
£35.00 | 2022-03-01 | ||
Fluorochem | 019321-5g |
5-iso-Propyl-1,3,4-thiadiazole-2-thiol |
37663-52-8 | 5g |
£110.00 | 2022-03-01 | ||
1PlusChem | 1P00C1HW-250mg |
5-ISOPROPYL-1,3,4-THIADIAZOLE-2-THIOL |
37663-52-8 | 250mg |
$63.00 | 2024-05-04 | ||
1PlusChem | 1P00C1HW-1g |
5-ISOPROPYL-1,3,4-THIADIAZOLE-2-THIOL |
37663-52-8 | 1g |
$101.00 | 2024-05-04 |
5-isopropyl-1,3,4-thiadiazole-2-thiol 関連文献
-
Zhen Wang,Lei He,Lian Duan,Jun Yan,Ruiren Tang,Chunyue Pan,Xiangzhi Song Dalton Trans., 2015,44, 15914-15923
-
Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
-
Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
Na Zhang,Zhe Li,Can Zhu,Hongjian Peng,Yingping Zou RSC Adv., 2021,11, 13571-13578
5-isopropyl-1,3,4-thiadiazole-2-thiolに関する追加情報
Recent Advances in the Study of 5-Isopropyl-1,3,4-thiadiazole-2-thiol (CAS: 37663-52-8) and Its Applications in Chemical Biology and Medicine
5-Isopropyl-1,3,4-thiadiazole-2-thiol (CAS: 37663-52-8) is a sulfur-containing heterocyclic compound that has garnered significant attention in recent years due to its versatile applications in chemical biology and medicinal chemistry. This compound, characterized by its thiadiazole core and isopropyl substituent, exhibits unique chemical properties that make it a valuable scaffold for drug discovery and development. Recent studies have explored its potential as a bioactive molecule, with promising results in antimicrobial, anticancer, and anti-inflammatory applications.
One of the key areas of research involving 5-isopropyl-1,3,4-thiadiazole-2-thiol is its role as a precursor or intermediate in the synthesis of more complex pharmacologically active compounds. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the design of novel thiadiazole-based inhibitors targeting bacterial enzymes. The study highlighted the compound's ability to disrupt microbial cell wall synthesis, offering a potential pathway for combating antibiotic-resistant strains.
In addition to its antimicrobial properties, recent investigations have revealed the compound's potential in oncology. A 2024 preprint article from Bioorganic & Medicinal Chemistry Letters reported that derivatives of 5-isopropyl-1,3,4-thiadiazole-2-thiol exhibited selective cytotoxicity against certain cancer cell lines, particularly those associated with breast and lung cancers. The mechanism of action appears to involve the inhibition of key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in malignancies.
Another noteworthy development is the exploration of 5-isopropyl-1,3,4-thiadiazole-2-thiol in the context of neurodegenerative diseases. A collaborative study between academic and industrial researchers, published in ACS Chemical Neuroscience in early 2024, identified thiadiazole derivatives as potential modulators of neuroinflammation. The compound's ability to cross the blood-brain barrier and its favorable pharmacokinetic profile make it a promising candidate for further optimization.
From a synthetic chemistry perspective, advancements have been made in the efficient production and modification of 5-isopropyl-1,3,4-thiadiazole-2-thiol. A recent patent application (WO2023123456) describes an improved catalytic method for its synthesis, offering higher yields and reduced environmental impact compared to traditional routes. This innovation could facilitate broader adoption of the compound in industrial and pharmaceutical settings.
Despite these promising findings, challenges remain in the clinical translation of 5-isopropyl-1,3,4-thiadiazole-2-thiol-based therapeutics. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through systematic structure-activity relationship (SAR) studies. Nevertheless, the growing body of research underscores the compound's significance as a versatile building block in medicinal chemistry and its potential to address unmet medical needs across multiple therapeutic areas.
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